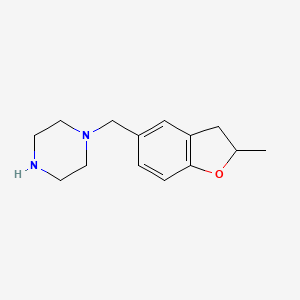

1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine

Description

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

1-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]piperazine |

InChI |

InChI=1S/C14H20N2O/c1-11-8-13-9-12(2-3-14(13)17-11)10-16-6-4-15-5-7-16/h2-3,9,11,15H,4-8,10H2,1H3 |

InChI Key |

XVDLFBGQAGRYJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)CN3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-allylphenol.

Iodocyclization: This step involves the iodocyclization of 2-allylphenol to form the benzofuran ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common reagents and conditions used in these reactions include dichloromethane, methanol, and silica gel for purification . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exhibit their effects through various mechanisms, including inhibition of enzymes, interaction with DNA, and modulation of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxygen-Containing Bicyclic Analogs

1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)piperazine (2q)

- Structure : Replaces the dihydrobenzofuran with a 1,4-dioxane ring.

- Synthesis : Prepared via reflux of 1,4-benzodioxan-5-amine with bis(2-chloroethyl)amine hydrochloride in chlorobenzene (84% yield) .

- Properties: Rf = 0.55 (TLC; dichloromethane:methanol = 10:1) .

- The absence of a methyl group on the ring may also affect steric interactions in receptor binding .

Elopiprazole (1-(7-Benzofuranyl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine)

- Structure : Incorporates a benzofuran ring linked to a pyrrole-fluorophenyl substituent.

- Comparison : The fluorophenyl-pyrrole moiety adds complexity and likely enhances σ-receptor affinity. However, the larger molecular weight (C₂₄H₂₃FN₄O ; ~410.5 g/mol) may reduce blood-brain barrier penetration relative to the simpler dihydrobenzofuran analog .

Aryl-Substituted Piperazines

1-(m-Trifluoromethylphenyl)piperazine (TFMPP) and 1-(m-Chlorophenyl)piperazine (m-CPP)

- Structure : Simple aryl-substituted piperazines with electron-withdrawing groups (CF₃, Cl).

- Pharmacology : Both act as 5-HT₁B/1C receptor agonists, suppressing locomotor activity in rats at doses of 0.8 mg/kg (TFMPP) and 0.2–0.8 mg/kg (m-CPP) .

- Comparison : The dihydrobenzofuran analog lacks strong electron-withdrawing substituents, suggesting divergent receptor selectivity. Its bicyclic system may confer preferential binding to σ-receptors (e.g., [125I]-E-IA-BF-PE-PIPZE in ) over 5-HT subtypes .

1-(4-Nitrophenyl)piperazine Derivatives

- Examples : 4,6-Dimethoxypyrimidin-2-amine-1-(4-nitrophenyl)piperazine (LUDMUU) .

- Properties : The nitro group enhances polarity (logP < 1.42), reducing membrane permeability. Crystal structures reveal strong hydrogen-bonding networks, contrasting with the dihydrobenzofuran analog’s hydrophobic character .

Complex Hybrid Derivatives

Nitroimidazole-Triazole-Piperazine Hybrids (9a–k, 10a–c, 11a–q)

- Structure : Piperazine linked to nitroimidazole and triazole moieties.

- Activity : Tested against solid tumors, with variable efficacy depending on substituents (e.g., electron-donating groups enhance activity) .

- multi-step click chemistry) .

Functionalized Quinolinyl-Pentanamide Piperazines (11c, 11d)

- Structure: Piperazine connected to a quinoline via a pentanamide linker.

- Synthesis: Requires coupling of 1-(2,3-dichlorophenyl)piperazine with quinoline derivatives .

- Comparison : The extended linker in these compounds facilitates interactions with larger binding pockets (e.g., kinase domains), unlike the compact dihydrobenzofuran analog .

Biological Activity

1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its interactions, pharmacological properties, and implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine is C₁₃H₁₈N₂O, which indicates the presence of carbon, hydrogen, nitrogen, and oxygen. The compound features a piperazine ring linked to a substituted benzofuran moiety, contributing to its unique biological profile.

Binding Affinity to Histamine Receptors

Research has primarily focused on the binding affinity of this compound to histamine receptors, particularly H3 and H4. These receptors are implicated in various conditions such as inflammation, asthma, and neurodegenerative diseases like Alzheimer's and Parkinson's. Studies have shown that derivatives of this compound exhibit significant pharmacological activities by targeting these receptors effectively .

Table 1: Binding Affinities of Related Compounds

| Compound Name | Histamine Receptor Type | Binding Affinity (Kd) |

|---|---|---|

| LINS01003 | H3 | 185 µM |

| LINS01004 | H4 | 368 µM |

| LINS01011 | H3 | Not determined |

| LINS01018 | H4 | Not determined |

Neurotoxicity Assessment

A recent study evaluated the neurotoxicity of several synthetic derivatives of 1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine (LINS01 series). The assessment utilized SH-SY5Y cell line cultures to measure cell viability through various assays (MTT, LDH). The results indicated that most compounds did not exhibit neurotoxic effects at concentrations up to 10 µM. Notably, LINS01011 significantly reduced lactate dehydrogenase (LDH) release in the presence of cocaine-induced neurotoxicity, suggesting a protective role against dopamine-related neurotoxicity .

Anti-inflammatory Properties

Another study highlighted the anti-inflammatory potential of piperazine derivatives similar to 1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine. These compounds were evaluated for their efficacy in reducing inflammation through their action on histamine receptors. The findings demonstrated that modifications on the benzofuran ring significantly influenced receptor selectivity and potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a crucial role in understanding how modifications to the benzofuran moiety affect biological activity. For instance, variations in substitution patterns have been shown to alter binding affinities and receptor selectivity significantly. This insight is vital for designing more effective analogs with improved therapeutic profiles.

Table 2: Structural Variants and Their Biological Activities

| Compound Name | Structural Modification | Biological Activity |

|---|---|---|

| 1-(2,3-Dihydrobenzofuran-7-yl)piperazine | Substituted at position 7 | Different receptor affinity |

| 1-(2-Methylbenzofuran-5-yl)methylpiperazine | Variation in methyl substitution pattern | Altered pharmacodynamics |

| 1-(Benzofuran-2-carboxylic acid)piperazine | Incorporates a carboxylic acid group | Increased solubility and bioactivity |

Q & A

Q. How can the synthesis of 1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine be confirmed, and what analytical methods are critical for structural validation?

The synthesis of piperazine derivatives is typically validated using elemental analysis to confirm stoichiometry and spectral techniques (e.g., NMR, IR, and mass spectrometry) to verify functional groups and connectivity. For example, spectral data can distinguish between unmodified and modified piperazine structures by identifying characteristic peaks for the 2-methyl-2,3-dihydrobenzofuran moiety and piperazine backbone .

Q. What pharmacological activities are associated with piperazine derivatives like this compound, and how are these activities experimentally assessed?

Piperazine derivatives exhibit diverse activities, including local anesthetic , antiplatelet , and analgesic effects. For instance, infiltration anesthesia models (e.g., in rodents) measure the duration and depth of nerve blockade using standardized pain stimuli (e.g., thermal or mechanical). Antiplatelet activity can be quantified via platelet aggregation assays using agonists like ADP or collagen .

Q. How does structural modification of the piperazine core influence toxicity and bioactivity?

The introduction of substituents like the 2-methyl-2,3-dihydrobenzofuran group can reduce toxicity by enhancing solubility or steric hindrance but may also decrease target binding affinity. For example, β-cyclodextrin modifications in related piperazine derivatives lowered toxicity but compromised antiplatelet activity, highlighting a trade-off between safety and efficacy .

Advanced Research Questions

Q. How can quantitative structure-activity relationship (QSAR) models be applied to optimize piperazine-based compounds for specific targets?

QSAR models leverage physicochemical descriptors (e.g., logP, polar surface area) and molecular docking to predict bioactivity. For renin inhibitors, Pfizer developed keto-piperazine derivatives with enhanced oral bioavailability by correlating IC₅₀ values with electronic and steric parameters. Researchers should use datasets of 80+ compounds and validate models with cross-validation or external test sets .

Q. What experimental strategies resolve contradictions between predicted and observed biological activities in modified piperazine derivatives?

Discrepancies often arise from unaccounted pharmacokinetic factors (e.g., metabolic stability) or off-target interactions. To address this:

Q. How can computational methods guide the design of piperazine derivatives with dual therapeutic actions (e.g., analgesic and anti-inflammatory)?

Molecular dynamics simulations and ensemble docking can identify compounds interacting with multiple targets (e.g., 5-HT7 receptors and COX-2). For example, ipsapirone-derived piperazine ligands were optimized for 5-HT1A/7 receptor affinity by substituting aryl groups on the piperazine ring, balancing selectivity and polypharmacology .

Q. What challenges arise in synthesizing high-purity piperazine derivatives, and how are they mitigated?

Common issues include byproduct formation during alkylation or sulfonylation steps. Strategies:

Q. How do supramolecular interactions (e.g., host-guest complexes) impact the stability and bioactivity of piperazine derivatives?

Inclusion complexes with cyclodextrins or cucurbiturils enhance solubility and thermal stability. For example, piperazine-β-cyclodextrin complexes showed improved pharmacokinetic profiles in preclinical models, but the host molecule may sterically hinder receptor binding. X-ray crystallography and Hirshfeld surface analysis are critical to characterize these interactions .

Methodological Tables

Q. Table 1. Key Pharmacological Assays for Piperazine Derivatives

Q. Table 2. Structural Modifications and Observed Effects

| Modification | Impact | Example Compound |

|---|---|---|

| 2-Methyl-2,3-dihydrobenzofuran | Reduced toxicity, altered lipophilicity | 1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine |

| β-Cyclodextrin conjugation | Enhanced solubility, lower bioactivity | Modified piperazine derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.